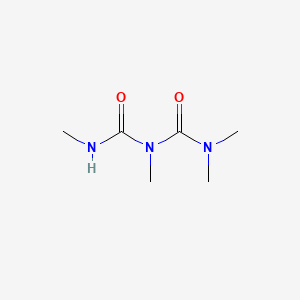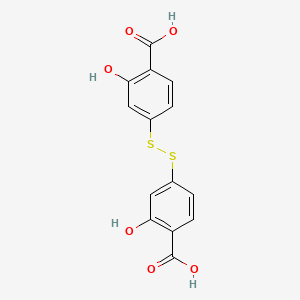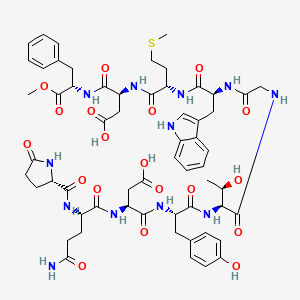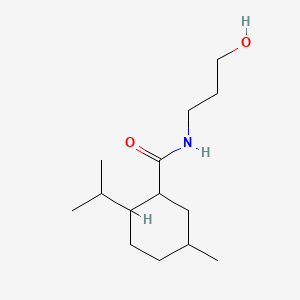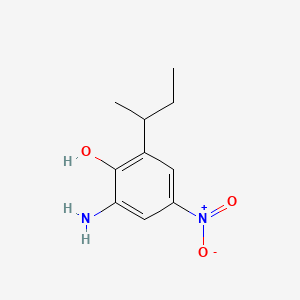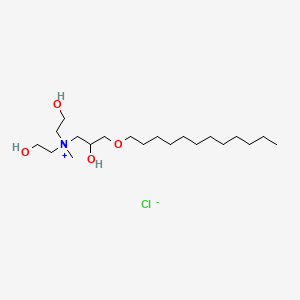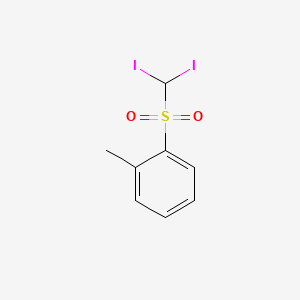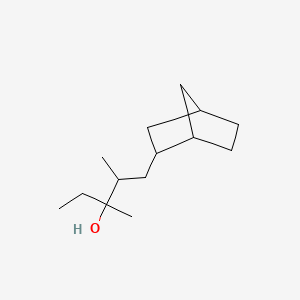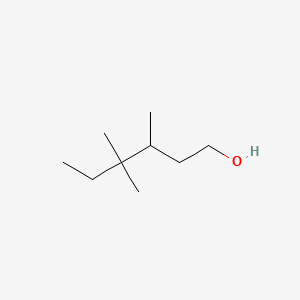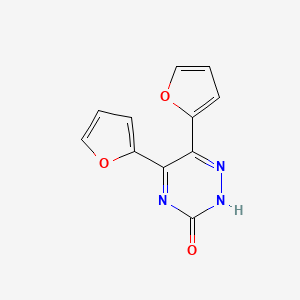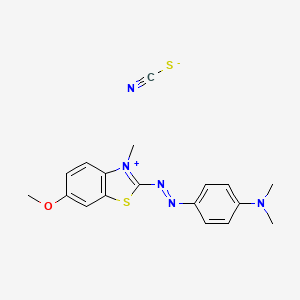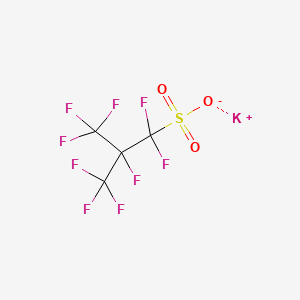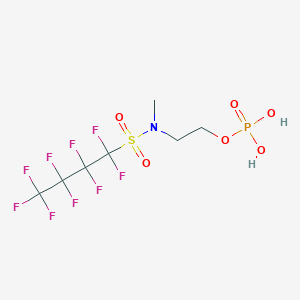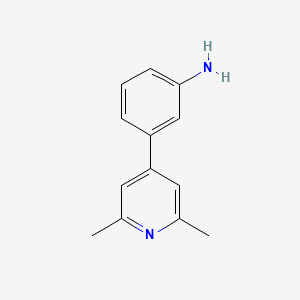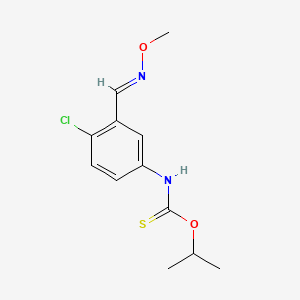
Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester is a chemical compound with the molecular formula C_12H_14ClNO_2S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a methoxyimino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester typically involves the reaction of 4-chloro-3-((methoxyimino)methyl)phenylamine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
- This compound .
Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester: .
Uniqueness
This compound is unique due to its specific structural features, such as the chloro-substituted phenyl ring and the methoxyimino group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
165549-75-7 |
|---|---|
Formule moléculaire |
C12H15ClN2O2S |
Poids moléculaire |
286.78 g/mol |
Nom IUPAC |
O-propan-2-yl N-[4-chloro-3-[(E)-methoxyiminomethyl]phenyl]carbamothioate |
InChI |
InChI=1S/C12H15ClN2O2S/c1-8(2)17-12(18)15-10-4-5-11(13)9(6-10)7-14-16-3/h4-8H,1-3H3,(H,15,18)/b14-7+ |
Clé InChI |
IHKUMDSKBCOMKR-VGOFMYFVSA-N |
SMILES isomérique |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)/C=N/OC |
SMILES canonique |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C=NOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


